(4-phenylmethoxypyridin-2-yl)methanamine
Description
(4-Phenylmethoxypyridin-2-yl)methanamine is a pyridine derivative featuring a methanamine group (-CH₂NH₂) at the 2-position of the pyridine ring and a phenylmethoxy substituent (-OCH₂C₆H₅) at the 4-position. This structure combines aromatic, ether, and amine functionalities, making it a candidate for diverse biological and chemical applications.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(4-phenylmethoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C13H14N2O/c14-9-12-8-13(6-7-15-12)16-10-11-4-2-1-3-5-11/h1-8H,9-10,14H2 |
InChI Key |
AHSTYWKFBZIPLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenylmethoxypyridin-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxypyridine and benzyl bromide.
Formation of Benzyloxy Group: 4-hydroxypyridine reacts with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxypyridine.
Introduction of Methanamine Group: The 4-benzyloxypyridine is then subjected to a reaction with formaldehyde and ammonium chloride under reductive amination conditions to introduce the methanamine group at the 2-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-phenylmethoxypyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of benzyl-substituted pyridines.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(4-phenylmethoxypyridin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (4-phenylmethoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to its target, while the methanamine group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position : The 4-phenylmethoxy group in the target compound introduces steric bulk and electron-donating effects via the methoxy oxygen. In contrast, analogs like (4-methoxy-3-methylpyridin-2-yl)methanamine () have a smaller methyl group at the 3-position, which may improve solubility but reduce aromatic interactions .
- Linker Variations : Urea linkers in (5-phenylfuran-2-yl)methanamine derivatives () improve SIRT2 inhibition compared to thiourea or amide linkers, suggesting hydrogen-bonding capacity is critical .
Physicochemical Properties
- For example, (5-phenylfuran-2-yl)methanamine derivatives with urea linkers exhibit clogP ~5.14, which correlates with membrane permeability but may limit bioavailability .
Key Research Findings and Limitations
- SAR Trends : Substituent size and electronic properties significantly influence activity. For instance, 4-carboxyl groups in furan-based analogs improve SIRT2 inhibition, while methyl/methoxy groups show mixed effects .
- Contradictions : ’s lumping strategy groups structurally similar compounds, but the diversity of substituents here (e.g., pyran rings vs. furans) complicates direct comparisons .
- Data Gaps : Direct pharmacological data on (4-phenylmethoxypyridin-2-yl)methanamine are absent in the evidence, necessitating extrapolation from analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
